isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its core structure consists of a fused bicyclic system: a pyrimidine ring (six-membered) and a thiazole ring (five-membered) sharing a common N–C bond. The substituents at key positions include:
- Position 2: Ethyl group.
- Position 5: 4-Fluorophenyl group.
- Position 6: Isopropyl ester moiety.
- Position 7: Methyl group.
- Position 3: Oxo group.
This compound’s structural complexity arises from the interplay of aromatic, electron-withdrawing (fluorine), and sterically bulky (isopropyl ester) groups.
Properties
Molecular Formula |
C19H21FN2O3S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
propan-2-yl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21FN2O3S/c1-5-14-17(23)22-16(12-6-8-13(20)9-7-12)15(18(24)25-10(2)3)11(4)21-19(22)26-14/h6-10,14,16H,5H2,1-4H3 |
InChI Key |
UKWVHLXSOSFSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often require the presence of a base and a solvent, such as ethanol or acetonitrile, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. For instance, studies have shown that thiazolo[3,2-a]pyrimidine derivatives demonstrate high levels of activity against various human tumor cell lines .
Table 1: Anticancer Activity Summary
| Compound | Cell Line Tested | GI50 (μM) | TGI (μM) |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.72 | 50.68 |
| Compound B | A549 (Lung) | 20.00 | 60.00 |
These findings support the hypothesis that modifications in the structure can lead to enhanced antitumor efficacy.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications . Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .
Pharmacokinetics and Drug Design
The pharmacokinetic profile of this compound is crucial for its application as a therapeutic agent. Studies suggest that the incorporation of fluorine enhances bioavailability and metabolic stability . Computational docking studies can further aid in understanding the interaction between this compound and biological targets, facilitating the design of more potent derivatives.
Mechanism of Action
The mechanism of action of isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Key Observations :
- Position 5 : Aromatic substituents (e.g., 4-fluorophenyl, bromophenyl, methoxyphenyl) influence electronic properties and intermolecular interactions. Fluorine’s electronegativity may enhance binding to biological targets .
- Position 6: Ester groups (isopropyl vs. ethyl/methyl) affect lipophilicity and metabolic stability.
- Position 2 : Benzylidene substituents (e.g., trimethoxy, fluoro-methoxy) introduce planar aromatic systems, facilitating π-π stacking and hydrogen bonding in crystal lattices .
Crystallographic and Conformational Analysis
- Target Compound: No direct crystallographic data is provided. However, analogous compounds (e.g., ethyl 5-phenyl derivatives) exhibit puckered pyrimidine rings with flattened boat conformations. The chiral C5 atom deviates by ~0.224 Å from the mean plane of the fused ring system .
- Ethyl 5-phenyl Derivatives: The dihedral angle between the thiazolo[3,2-a]pyrimidine core and appended benzene rings ranges from 80.94° to 85.2°, indicating significant non-planarity. This steric distortion may influence intermolecular interactions .
- Impact of Halogens : Bromine in 5-(4-bromophenyl) derivatives promotes halogen bonding (C–Br···O/N), whereas fluorine’s smaller size may limit such interactions .
Hypothesized Properties :
- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) due to ester and aromatic groups.
References : [2] Agarkov et al. (2023); [3] Weisberger & Taylor (1981); [9] Banu & Raju (2012); [11] Banu & Raju (2012); [12] Fun et al. (2011); [14] Unnamed report (DMF solvate).
Biological Activity
Isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant case studies that highlight its pharmacological potential.
Chemical Structure and Synthesis
The compound is characterized by a thiazolo-pyrimidine framework, which is known for its diverse biological activities. The synthesis typically involves several key reactions under reflux conditions using solvents like acetic acid or DMF to enhance yields and purities. The molecular formula is C18H20F N3O3S, with a molecular weight of 373.43 g/mol. The structural arrangement contributes to its stability and reactivity in biological systems .
Biological Activities
The biological activities of thiazolo-pyrimidine derivatives have been widely studied, revealing their potential as antimicrobial, anticancer, and anticonvulsant agents.
1. Antimicrobial Activity
Thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. In vitro studies have shown that derivatives with similar structures demonstrate effectiveness against various pathogens:
- Minimum Inhibitory Concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- The inhibition of biofilm formation by these compounds further supports their potential in treating infections caused by resistant strains .
2. Anticancer Activity
The anticancer potential of thiazolo-pyrimidine derivatives has been demonstrated through various assays:
- Compounds have shown IC50 values in the range of 1.61 ± 1.92 µg/mL against cancer cell lines such as Jurkat and HT-29 .
- Structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can enhance cytotoxic activity, suggesting a pathway for developing more effective anticancer agents .
3. Anticonvulsant Activity
Research has indicated that certain thiazole-integrated compounds exhibit anticonvulsant properties:
- Some derivatives have shown promising results in animal models, providing significant protection against seizures .
Case Studies
Several studies highlight the pharmacological efficacy of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
